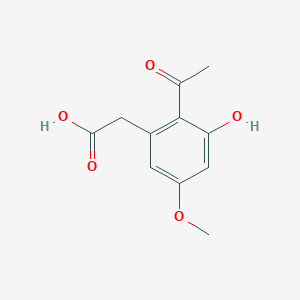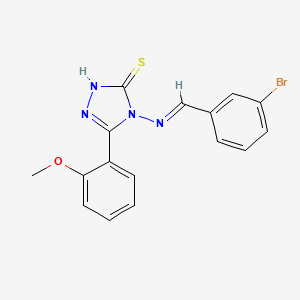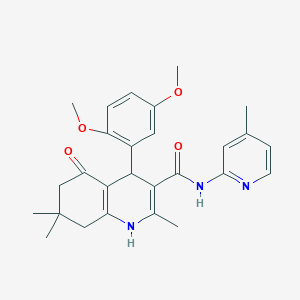![molecular formula C24H23N5OS B12041998 N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)
N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETPTA , is a complex organic compound. Its chemical structure comprises an acetamide group linked to a triazole ring, which in turn is connected to a phenyl ring substituted with various functional groups. ETPTA exhibits interesting pharmacological properties and has found applications in diverse fields.
Métodos De Preparación
Synthetic Routes::
Synthesis via Triazole Formation:
Industrial Production:
Análisis De Reacciones Químicas
Reactivity::
Oxidation: ETPTA can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield corresponding amines.
Substitution: ETPTA can participate in nucleophilic substitution reactions at the acetamide carbon.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe).
- Oxidation: Sulfoxides or sulfones.
- Reduction: Amines derived from the triazole ring.
- Substitution: Various derivatives with modified substituents.
Aplicaciones Científicas De Investigación
ETPTA has been investigated for:
Antifungal Properties: Due to its triazole moiety, it exhibits antifungal activity against certain pathogens.
Metal Chelation: The sulfur atom can chelate metal ions, making it useful in metal coordination chemistry.
Biological Studies: ETPTA derivatives have been explored as potential enzyme inhibitors.
Drug Development: Researchers are studying its potential as a scaffold for novel drug candidates.
Mecanismo De Acción
Target: ETPTA likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways affected by ETPTA.
Comparación Con Compuestos Similares
ETPTA stands out for its unique combination of triazole, phenyl, and acetamide functionalities. Similar compounds include other triazole-based derivatives like fluconazole and voriconazole, but ETPTA’s distinct structure sets it apart.
Propiedades
Fórmula molecular |
C24H23N5OS |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-(2-ethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-18-6-4-5-7-21(18)26-22(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)20-10-8-17(2)9-11-20/h4-15H,3,16H2,1-2H3,(H,26,30) |
Clave InChI |
TVIOINLZFPPPFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12041956.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)

![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)


![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)

